N-(4-Hydroxyphenyl)Phthalimide

概要

説明

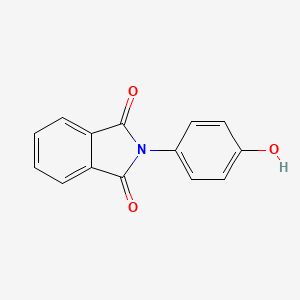

N-(4-Hydroxyphenyl)Phthalimide is an organic compound with the molecular formula C14H9NO3 It is a derivative of phthalimide, where the phthalimide ring is substituted with a 4-hydroxyphenyl group

準備方法

Synthetic Routes and Reaction Conditions: N-(4-Hydroxyphenyl)Phthalimide can be synthesized through several methods. One common method involves the reaction of phthalic anhydride with 4-aminophenol in the presence of a dehydrating agent such as acetic anhydride. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions: N-(4-Hydroxyphenyl)Phthalimide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The compound can be reduced to form N-(4-Hydroxyphenyl)phthalamide.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: N-(4-Hydroxyphenyl)phthalamide.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Chemistry

N-(4-Hydroxyphenyl)phthalimide serves as a critical building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including:

- Formation of active esters for peptide synthesis.

- Utilization as a catalyst in organic reactions.

- Synthesis of polymers such as poly(imide-ester)s and poly(ester-imide-benzoxazole)s .

Biology

The compound exhibits significant biological activities:

- Anticancer Properties : Studies have shown that this compound derivatives possess antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and 4T1 (breast cancer). For instance, certain derivatives have demonstrated up to 99% inhibition of cell proliferation in HeLa cells .

- Enzyme Inhibition : The compound interacts with specific enzymes, influencing their activity through hydrogen bonding and other molecular interactions. This property is crucial for studying enzyme mechanisms and developing inhibitors .

Industry

In industrial applications, this compound is used in the production of:

- Dyes and pigments : Leveraging its chemical structure for colorant applications.

- Agrochemicals : Its reactivity allows for modifications that enhance the efficacy of agricultural products.

- Polymers : The compound's ability to participate in polymerization reactions makes it valuable in materials science .

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative activity of this compound derivatives against multiple cancer cell lines. The results indicated that compounds with specific substitutions on the phthalimide ring exhibited enhanced activity, particularly against HeLa cells, where certain derivatives reduced cell proliferation by over 40% compared to controls .

Case Study 2: Enzyme Interaction Studies

Research on the interaction of this compound with DNA methyltransferase 1 revealed potential mechanisms by which phthalimide derivatives may exert anticancer effects. Molecular docking studies indicated favorable binding interactions, suggesting that these compounds could serve as leads for developing new therapeutic agents targeting epigenetic modifications .

作用機序

The mechanism of action of N-(4-Hydroxyphenyl)Phthalimide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The phthalimide ring can also interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

類似化合物との比較

- N-(4-Hydroxyphenyl)phthalamide

- N-(4-Hydroxyphenyl)glycine

- N-(4-Hydroxyphenyl)-4-methoxybenzamide

Comparison: N-(4-Hydroxyphenyl)Phthalimide is unique due to the presence of both the phthalimide ring and the 4-hydroxyphenyl group This combination imparts distinct chemical properties and reactivity compared to similar compounds For example, N-(4-Hydroxyphenyl)phthalamide lacks the imide functionality, which affects its reactivity and applications

生物活性

N-(4-Hydroxyphenyl)Phthalimide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research, antimicrobial effects, and neuropharmacology. This article aims to synthesize current research findings regarding the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound is part of the phthalimide family, characterized by the presence of a phthalimide moiety attached to a 4-hydroxyphenyl group. Its structure can be represented as follows:

This structural configuration contributes to its reactivity and biological properties.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. A study evaluated various phthalimide derivatives against several cancer cell lines, including HepG2 (liver cancer), HeLa (cervical cancer), and 4T1 (breast cancer) cells. The findings indicated that certain derivatives, including those similar to this compound, displayed notable antiproliferative effects:

- HepG2 Cell Line : Moderate cytotoxicity was observed.

- HeLa Cell Line : Compounds showed a significant decrease in proliferation rates (up to 40%).

- 4T1 Cell Line : Some compounds demonstrated selective activity with less impact on normal fibroblast cells (3T3) .

Table 1: Antiproliferative Activity of Phthalimide Derivatives

| Compound | Cell Line | Proliferation (%) | Cytotoxicity |

|---|---|---|---|

| This compound | HepG2 | Moderate | Yes |

| C7 | HeLa | 36.33 | No |

| E11 | 4T1 | 47.75 | Moderate |

The mechanism through which this compound exerts its anticancer effects appears to involve interactions with specific enzymes such as DNA methyltransferase 1 (DNMT1) and vascular endothelial growth factor receptor 2 (VEGFR-2). Molecular docking studies suggest that these compounds may inhibit these targets, leading to reduced cancer cell proliferation .

Antimicrobial Properties

In addition to its anticancer activity, this compound has shown promising antimicrobial effects. A recent study reported that derivatives of phthalimide exhibited significant inhibition against various bacterial strains. The compound's ability to interfere with bacterial DNA gyrase B was highlighted as a potential mechanism for its antimicrobial action .

Neuropharmacological Effects

Phthalimides, including this compound, have been investigated for their neuropharmacological properties. Research indicates that these compounds possess anticonvulsant activities with lower neurotoxicity compared to traditional anticonvulsants like phenytoin. In vivo studies demonstrated efficacy in seizure models, suggesting potential therapeutic applications in epilepsy .

Table 2: Neuropharmacological Activity of Phthalimide Derivatives

| Compound | Activity Type | Efficacy | Neurotoxicity |

|---|---|---|---|

| This compound | Anticonvulsant | Active | Low |

| Compound 4l | Anticonvulsant | Promising | Low |

特性

IUPAC Name |

2-(4-hydroxyphenyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c16-10-7-5-9(6-8-10)15-13(17)11-3-1-2-4-12(11)14(15)18/h1-8,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHOJUGXERSDJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50291188 | |

| Record name | N-(4-Hydroxyphenyl)Phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7154-85-0 | |

| Record name | 7154-85-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Hydroxyphenyl)Phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of N-(4-Hydroxyphenyl)Phthalimide?

A: this compound is an aromatic compound with the molecular formula C14H9NO3 and a molecular weight of 239.23 g/mol. Its structure combines a phthalimide group and a phenol group connected via a nitrogen atom. The presence of both a carboxylic acid group and a phenolic hydroxyl group makes it a versatile building block for synthesizing various polymers, including poly(imide-ester)s [, , ] and poly(ester-imide-benzoxazole)s [].

Q2: How is this compound used in polymer synthesis?

A: this compound and its derivatives serve as monomers in various polymerization reactions. For instance, direct condensation polymerization with amino acids like 4-aminobenzoic acid or 6-aminohexanoic acid, using diphenylchlorophosphate and pyridine, yields copoly(amide–ester–imide)s []. Additionally, this compound can be further modified to incorporate benzoxazole units, ultimately leading to poly(ether-imide-benzoxazole)s [, ] and poly(ester-imide-benzoxazole)s [].

Q3: What are the benefits of incorporating this compound into polymers?

A: Polymers incorporating this compound and its derivatives often exhibit desirable properties like high thermal and thermooxidative stability [, ]. Some of these polymers, particularly the copoly(amide–ester–imide)s, demonstrate thermotropic liquid crystalline behavior within specific temperature ranges []. These characteristics make them potentially valuable for applications requiring materials with high thermal resistance and specific optical properties.

Q4: Are there any challenges associated with using this compound in polymer synthesis?

A: While this compound offers benefits, challenges exist. For example, direct self-polycondensation of this compound-4-carboxylic acid at elevated temperatures proved unsuccessful in achieving high molecular weight polymers []. Furthermore, the synthesis of poly(ether-imide-benzoxazole)s using nucleophilic aromatic substitution was limited by polymer precipitation, though higher polymerization temperatures yielded higher molecular weight products []. These challenges highlight the need for further research to optimize polymerization conditions and explore alternative synthetic routes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。